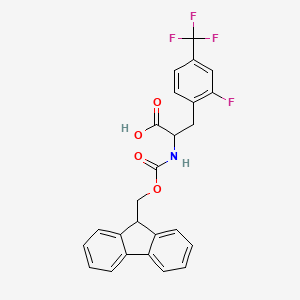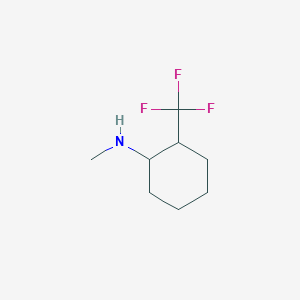
N-methyl-2-(trifluoromethyl)cyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-2-(Trifluormethyl)cyclohexan-1-amin ist eine fluorierte organische Verbindung mit der Summenformel C8H14F3N. Sie ist durch das Vorhandensein einer Trifluormethylgruppe gekennzeichnet, die an einen Cyclohexanring gebunden ist, der wiederum mit einer Aminogruppe und einer Methylgruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Eine gängige Methode ist die radikalische Trifluormethylierung sekundärer Amine unter Verwendung von CF3SO2Na (Natriumtrifluormethansulfinat) unter milden Bedingungen . Diese Methode ist vorteilhaft aufgrund ihrer guten Toleranz gegenüber funktionellen Gruppen und der Verwendung preiswerter Reagenzien.
Industrielle Produktionsmethoden
Die industrielle Produktion von N-Methyl-2-(Trifluormethyl)cyclohexan-1-amin kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Prozess würde eine Optimierung der Reaktionsbedingungen erfordern, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken wie Destillation und Kristallisation kann eingesetzt werden, um die gewünschte Qualität zu erreichen.
Chemische Reaktionsanalyse
Arten von Reaktionen
N-Methyl-2-(Trifluormethyl)cyclohexan-1-amin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder andere sauerstoffhaltige Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihr entsprechendes Amin oder andere reduzierte Formen umwandeln.
Substitution: Die Trifluormethylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid (H2O2) oder Kaliumpermanganat (KMnO4) können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden üblicherweise eingesetzt.
Substitution: Reagenzien wie Halogene (z. B. Chlor, Brom) oder Nucleophile (z. B. Amine, Alkohole) können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation N-Methyl-2-(Trifluormethyl)cyclohexanon ergeben, während die Reduktion N-Methyl-2-(Trifluormethyl)cyclohexylamin erzeugen kann.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-2-(trifluoromethyl)cyclohexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-2-(trifluoromethyl)cyclohexanone, while reduction may produce N-methyl-2-(trifluoromethyl)cyclohexylamine.
Wissenschaftliche Forschungsanwendungen
N-Methyl-2-(Trifluormethyl)cyclohexan-1-amin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Baustein für die Synthese komplexerer fluorierter Verbindungen verwendet.
Biologie: Die Verbindung kann zur Untersuchung fluorierter Biomoleküle und ihrer Wechselwirkungen mit biologischen Systemen verwendet werden.
Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und -materialien mit verbesserten Eigenschaften wie erhöhter Stabilität und Beständigkeit gegen Abbau verwendet.
Wirkmechanismus
Der Wirkmechanismus von N-Methyl-2-(Trifluormethyl)cyclohexan-1-amin beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und -wegen innerhalb biologischer Systeme. Die Trifluormethylgruppe kann die Lipophilie der Verbindung verbessern, wodurch sie effektiver mit Lipidmembranen und Proteinen interagieren kann. Dies kann zu Veränderungen der Aktivität von Enzymen, Rezeptoren und anderen Biomolekülen führen, die letztendlich verschiedene physiologische Prozesse beeinflussen.
Wirkmechanismus
The mechanism of action of N-methyl-2-(trifluoromethyl)cyclohexan-1-amine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to changes in the activity of enzymes, receptors, and other biomolecules, ultimately affecting various physiological processes.
Vergleich Mit ähnlichen Verbindungen
N-Methyl-2-(Trifluormethyl)cyclohexan-1-amin kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
N-Methyl-2-(Trifluormethyl)cyclopentan-1-amin: Diese Verbindung hat eine ähnliche Struktur, jedoch mit einem Cyclopentanring anstelle eines Cyclohexanrings.
N-Methyl-2-(Trifluormethyl)cycloheptan-1-amin: Diese Verbindung hat einen Cycloheptanring, wodurch sie größer und möglicherweise flexibler als das Cyclohexan-Derivat ist.
N-Methyl-2-(Trifluormethyl)cyclohexanon: Diese Verbindung hat eine Ketongruppe anstelle einer Aminogruppe, was zu einer unterschiedlichen chemischen Reaktivität und Anwendung führt.
Die Einzigartigkeit von N-Methyl-2-(Trifluormethyl)cyclohexan-1-amin liegt in seiner spezifischen Kombination einer Trifluormethylgruppe mit einem Cyclohexanring und einer Aminogruppe, die ihm besondere chemische und physikalische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C8H14F3N |
|---|---|
Molekulargewicht |
181.20 g/mol |
IUPAC-Name |
N-methyl-2-(trifluoromethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C8H14F3N/c1-12-7-5-3-2-4-6(7)8(9,10)11/h6-7,12H,2-5H2,1H3 |
InChI-Schlüssel |
KFIUESOKROCZNL-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CCCCC1C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


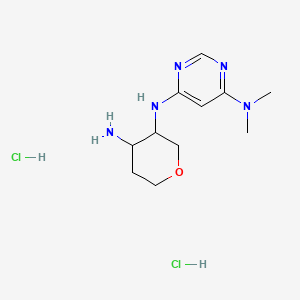
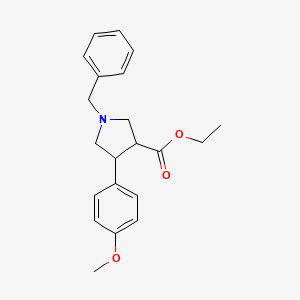
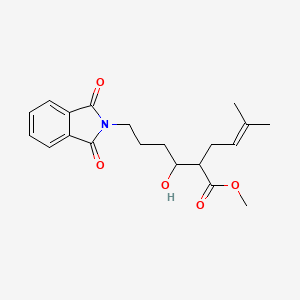
![6-Methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B12307108.png)

![[(1S)-1-(3,5-Bis(Trifluoromethyl)phenyl)ethyl][(1S)-1-phenylethyl]ammonium p-tosylate](/img/structure/B12307126.png)

![Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate](/img/structure/B12307131.png)
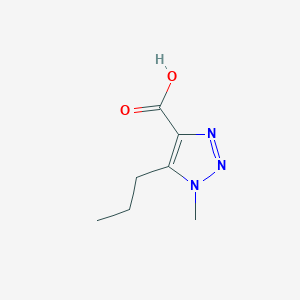
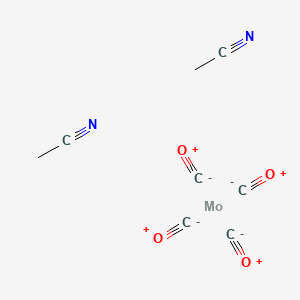
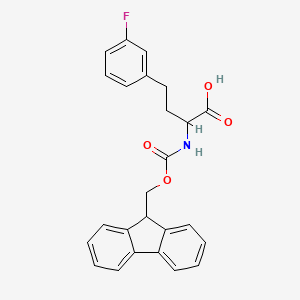

![7-Oxatricyclo[6.4.0.0,2,5]dodeca-1(12),8,10-trien-4-one](/img/structure/B12307169.png)
